4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring The presence of chlorine atoms at positions 4 and 6, along with methyl groups at positions 1, 3, and 5, contributes to its unique chemical properties
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, have been known to interact with a variety of biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
Compounds in the pyrazolo[3,4-b]pyridine family are known to interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Pyrazolo[3,4-b]pyridines have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Compounds in the pyrazolo[3,4-b]pyridine family have been associated with a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions generally include:
Temperature: Ambient to moderate temperatures (25-60°C)
Solvent: Common solvents include ethanol or acetonitrile
Catalyst: Trifluoracetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: Suzuki coupling reactions with aryl boronic acids can introduce aryl groups at specific positions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and aryl boronic acids in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Coupling: Formation of aryl-substituted pyrazolopyridines.
Scientific Research Applications
4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antitubercular and anticancer compounds.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
- 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine
- 4-chloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine and methyl groups, which impart distinct electronic and steric properties. These modifications enhance its reactivity and binding affinity compared to similar compounds. Additionally, the specific substitution pattern allows for targeted functionalization, making it a versatile scaffold for various applications .
Properties
IUPAC Name |
4,6-dichloro-1,3,5-trimethylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-4-7(10)6-5(2)13-14(3)9(6)12-8(4)11/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZJAUQSVRRTBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1Cl)N(N=C2C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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